molecular formula C8H12N2O2S B114240 4-Ethylamino-benzenesulfonamide CAS No. 157038-15-8

4-Ethylamino-benzenesulfonamide

Cat. No. B114240
M. Wt: 200.26 g/mol
InChI Key: XRDYSLJVSXDXOD-UHFFFAOYSA-N
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Description

4-Ethylamino-benzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its various applications in medicinal chemistry and material science. Although the provided papers do not directly discuss 4-Ethylamino-benzenesulfonamide, they do provide insights into similar sulfonamide compounds, which can be used to infer some of the properties and potential applications of 4-Ethylamino-benzenesulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonamide groups with various substituents. For example, the synthesis of the Schiff base compound mentioned in paper involves the reaction of a sulfonamide with an aldehyde to form a Schiff base. Similarly, the synthesis of the indeno[1,2-c]pyrazol-2-yl benzenesulfonamides in paper starts from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These methods suggest that the synthesis of 4-Ethylamino-benzenesulfonamide could potentially involve the introduction of an ethylamino group to a benzenesulfonamide precursor.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, UV-Vis, NMR, and X-ray diffraction, as seen in papers and . These techniques provide information on the molecular geometry, vibrational frequencies, and crystal structure. For instance, the Schiff base compound in paper exists in the NH tautomeric form in the solid state, and its molecular geometry and vibrational frequencies were calculated using density functional theory (DFT), which could also be applied to 4-Ethylamino-benzenesulfonamide.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The bioactivity studies in paper suggest that sulfonamide derivatives can act as inhibitors for enzymes like carbonic anhydrase. The synthesis of radioligands in paper also indicates that sulfonamide derivatives can be tagged with radioactive isotopes for imaging purposes. These reactions are relevant to understanding the chemical behavior of 4-Ethylamino-benzenesulfonamide in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their substituents. The computational studies in papers and provide insights into the electronic properties, such as molecular electrostatic potential (MEP) and non-linear optical (NLO) properties. The solubility and reactivity in different solvents, as well as the potential for forming crystals with specific space groups, are also important characteristics that can be inferred from these studies. These properties are crucial for the practical applications of sulfonamide derivatives, including 4-Ethylamino-benzenesulfonamide.

Scientific Research Applications

Carbonic Anhydrase Inhibition

4-Ethylamino-benzenesulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potent inhibition. These studies are significant for understanding enzyme function and potential therapeutic applications in conditions like glaucoma and cancer (Gul et al., 2016), (Mishra et al., 2017).

Solid-Phase Synthesis Applications

4-Ethylamino-benzenesulfonamide-related compounds have been used as key intermediates in solid-phase synthesis, contributing to the generation of diverse chemical structures, which is valuable for drug discovery and chemical biology research (Fülöpová & Soural, 2015).

Anticancer Potential

Research has indicated that derivatives of 4-Ethylamino-benzenesulfonamide exhibit antiproliferative activities against various cancer cell lines. This opens avenues for developing new anticancer agents based on these compounds (Motavallizadeh et al., 2014).

Herbicidal Applications

Compounds synthesized from 4-Ethylamino-benzenesulfonamide have shown promising herbicidal activities. This suggests potential agricultural applications for these compounds in controlling unwanted vegetation (De, 2003).

Anti-inflammatory Potential

Derivatives of 4-Ethylamino-benzenesulfonamide have been evaluated for their anti-inflammatory properties, showing significant activity in reducing inflammation. This points to potential applications in developing new anti-inflammatory drugs (Mahdi, 2008).

properties

IUPAC Name

4-(ethylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-7-3-5-8(6-4-7)13(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYSLJVSXDXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598663
Record name 4-(Ethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylamino-benzenesulfonamide

CAS RN

157038-15-8
Record name 4-(Ethylamino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BG Lawhorn, J Philp, AP Graves, DA Holt… - Journal of Medicinal …, 2016 - ACS Publications
Investigation of troponin I-interacting kinase (TNNI3K) as a potential target for the treatment of heart failure has produced a series of substituted N-methyl-3-(pyrimidin-4-ylamino)…
Number of citations: 23 pubs.acs.org

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